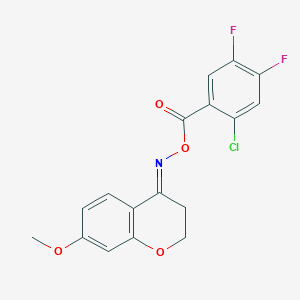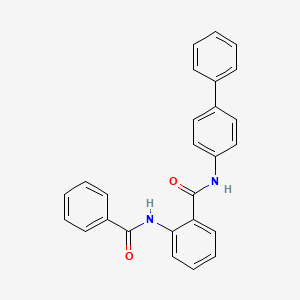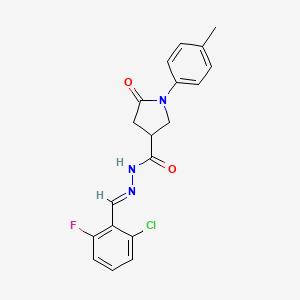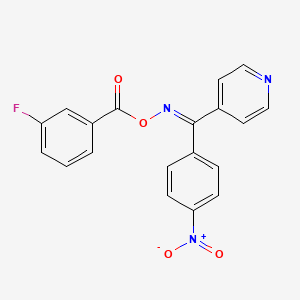
1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide, also known as BRD-9424, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of pyrrolidinecarboxamides and has been found to exhibit various biological activities. In
Mécanisme D'action
The exact mechanism of action of 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate the acetylation status of histones, which in turn affects gene expression. Inhibition of HDACs by 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide may lead to changes in gene expression and ultimately result in its biological effects.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has also been found to inhibit the expression of inflammatory cytokines and reduce angiogenesis. In addition, it has been reported to increase the acetylation of histones, suggesting its potential as an HDAC inhibitor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide is its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it an attractive candidate for further development. However, one limitation of 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide is its low yield in the synthesis process, which may limit its availability for further research.
Orientations Futures
There are several future directions for the research of 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide. One potential direction is to investigate its mechanism of action in more detail, particularly its interaction with HDACs. Another direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases in animal models. Further research is also needed to optimize the synthesis process and increase the yield of 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and anti-angiogenic effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has also been found to inhibit the expression of inflammatory cytokines and reduce angiogenesis in vitro and in vivo.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c20-16-6-8-17(9-7-16)22-13-15(12-18(22)23)19(24)21-11-10-14-4-2-1-3-5-14/h1-9,15H,10-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKXFKSVRKSPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-cyclohexyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B3910196.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-4-methyl-1,4-diazepane](/img/structure/B3910199.png)




![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-nitrobenzohydrazide](/img/structure/B3910226.png)
![3-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-isobutyl-N-(4-methoxybenzyl)propanamide](/img/structure/B3910232.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B3910240.png)
![3-bromo-N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3910247.png)

![N'-[2-(1-azepanyl)-5-nitrobenzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B3910250.png)
![7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime](/img/structure/B3910251.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B3910252.png)